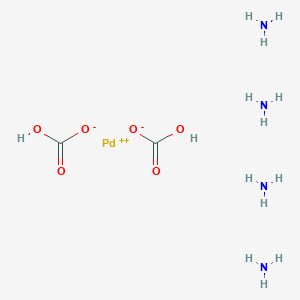
5-Allyl-2-isopropyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-2-isopropyloxazole is a chemical compound that belongs to the class of oxazole derivatives. It is an important organic compound, which has been extensively studied due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-Allyl-2-isopropyloxazole involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting these enzymes, 5-Allyl-2-isopropyloxazole increases the concentration of acetylcholine in the brain, leading to improved cognitive function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Allyl-2-isopropyloxazole are primarily related to its inhibition of acetylcholinesterase and butyrylcholinesterase. This leads to an increase in the concentration of acetylcholine in the brain, which has been shown to improve cognitive function in animal models. Additionally, 5-Allyl-2-isopropyloxazole has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Allyl-2-isopropyloxazole in lab experiments is its relatively simple synthesis method. Additionally, it has been extensively studied and has a well-established mechanism of action, which makes it a useful tool for researchers studying the nervous system. However, one limitation of using 5-Allyl-2-isopropyloxazole in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research on 5-Allyl-2-isopropyloxazole. One area of interest is its potential therapeutic applications, particularly in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, there is potential for the development of new synthetic methods for 5-Allyl-2-isopropyloxazole and related compounds, which could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 5-Allyl-2-isopropyloxazole involves the reaction of allyl bromide and isopropylamine with 2-oxazoline. The reaction takes place in the presence of a base, such as sodium hydroxide or potassium hydroxide. The resulting product is then purified through a series of extraction and distillation processes.
Wissenschaftliche Forschungsanwendungen
5-Allyl-2-isopropyloxazole has been extensively studied for its various scientific research applications. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. Additionally, it has been used as a reagent in organic synthesis reactions, such as the formation of carbon-carbon bonds.
Eigenschaften
CAS-Nummer |
136386-20-4 |
|---|---|
Produktname |
5-Allyl-2-isopropyloxazole |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-propan-2-yl-5-prop-2-enyl-1,3-oxazole |
InChI |
InChI=1S/C9H13NO/c1-4-5-8-6-10-9(11-8)7(2)3/h4,6-7H,1,5H2,2-3H3 |
InChI-Schlüssel |
XYAPBMCQYMGHJW-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=C(O1)CC=C |
Kanonische SMILES |
CC(C)C1=NC=C(O1)CC=C |
Synonyme |
Oxazole, 2-(1-methylethyl)-5-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1,2-Bis[(2R,5R)-2,5-diethylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate](/img/structure/B159928.png)




![6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B159939.png)

